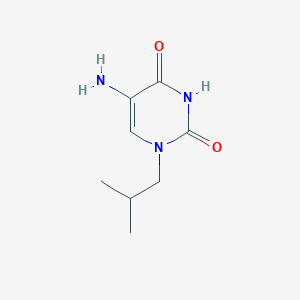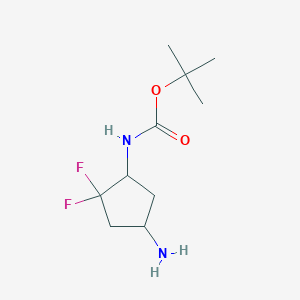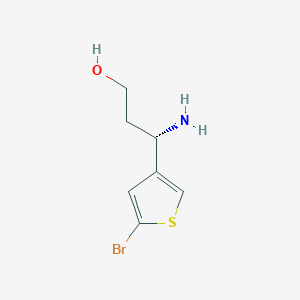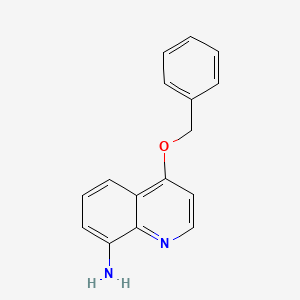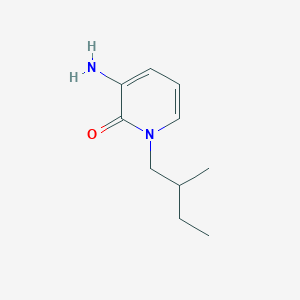
2,3,5-Trimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylmorpholine is a heterocyclic organic compound with the molecular formula C7H15NO It is a derivative of morpholine, characterized by the presence of three methyl groups attached to the 2nd, 3rd, and 5th positions of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylmorpholine typically involves the cyclization of appropriate amino alcohols. One common method is the reaction of 2,3,5-trimethyl-1,2-amino alcohol with an appropriate acid chloride under cyclization conditions. This process can be catalyzed by transition metals to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of solid-phase synthesis techniques has also been reported, allowing for efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds .
Aplicaciones Científicas De Investigación
2,3,5-Trimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with morpholine moieties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethylmorpholine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .
Comparación Con Compuestos Similares
- 2,3,6-Trimethylmorpholine
- 2,5,5-Trimethylmorpholine
- 2,2,5-Trimethylmorpholine
Comparison: 2,3,5-Trimethylmorpholine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2,3,5-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-5-4-9-7(3)6(2)8-5/h5-8H,4H2,1-3H3 |
Clave InChI |
XDAMZGXFTHZDFD-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(C(N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


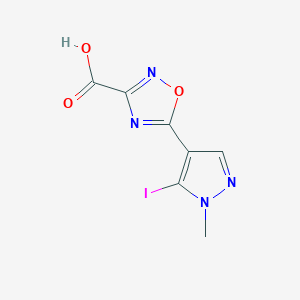
![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
![2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073623.png)
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)
![Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)


